4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole
Overview
Description
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is a compound that features a thiazole ring substituted with a chloromethyl group and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethyl ketones, are known to be valuable synthetic targets in the construction of fluorinated pharmacons .
Mode of Action
It’s worth noting that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that this compound may interact with its targets in a similar manner.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole typically involves the formation of the thiazole ring followed by the introduction of the chloromethyl and trifluoromethylphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The chloromethyl group can be introduced via chloromethylation reactions, while the trifluoromethylphenyl group can be added through various trifluoromethylation techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiazole ring.
Trifluoromethylation: The trifluoromethyl group can be involved in further functionalization reactions
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted thiazoles .
Scientific Research Applications
4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms
Industry: The compound is used in the production of materials with specific properties, such as increased stability and reactivity
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-phenyl-1,3-thiazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
4-(Methyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole: Lacks the chloromethyl group, affecting its ability to undergo substitution reactions
Uniqueness
The presence of both the chloromethyl and trifluoromethylphenyl groups in 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole makes it unique, providing a combination of reactivity and stability that is valuable in various applications .
Properties
IUPAC Name |
4-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-2-1-3-8(4-7)11(13,14)15/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDRUGLBWIKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CS2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567470 | |
Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886629-31-8 | |
Record name | 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90567470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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